Cas no 1565094-13-4 ({5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine)

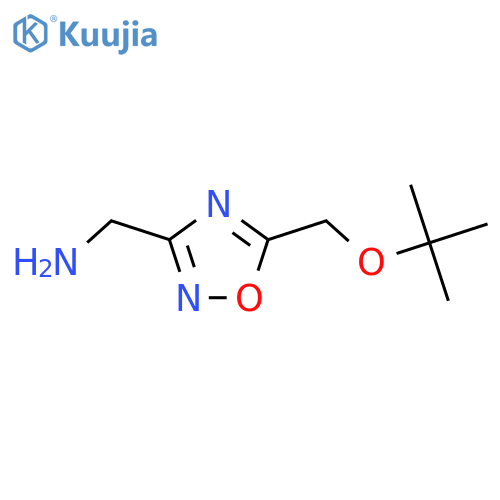

1565094-13-4 structure

商品名:{5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine

{5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine 化学的及び物理的性質

名前と識別子

-

- {5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine

- {5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine

- 1565094-13-4

- EN300-1290837

-

- インチ: 1S/C8H15N3O2/c1-8(2,3)12-5-7-10-6(4-9)11-13-7/h4-5,9H2,1-3H3

- InChIKey: NWAFOKFNGWCIFY-UHFFFAOYSA-N

- ほほえんだ: O(CC1=NC(CN)=NO1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 185.116426730g/mol

- どういたいしつりょう: 185.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 74.2Ų

{5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1290837-0.5g |

{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |

1565094-13-4 | 0.5g |

$905.0 | 2023-05-23 | ||

| Enamine | EN300-1290837-1.0g |

{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |

1565094-13-4 | 1g |

$943.0 | 2023-05-23 | ||

| Enamine | EN300-1290837-0.25g |

{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |

1565094-13-4 | 0.25g |

$867.0 | 2023-05-23 | ||

| Enamine | EN300-1290837-10000mg |

{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |

1565094-13-4 | 10000mg |

$4236.0 | 2023-09-30 | ||

| Enamine | EN300-1290837-100mg |

{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |

1565094-13-4 | 100mg |

$867.0 | 2023-09-30 | ||

| Enamine | EN300-1290837-250mg |

{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |

1565094-13-4 | 250mg |

$906.0 | 2023-09-30 | ||

| Enamine | EN300-1290837-5.0g |

{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |

1565094-13-4 | 5g |

$2732.0 | 2023-05-23 | ||

| Enamine | EN300-1290837-2.5g |

{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |

1565094-13-4 | 2.5g |

$1848.0 | 2023-05-23 | ||

| Enamine | EN300-1290837-2500mg |

{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |

1565094-13-4 | 2500mg |

$1931.0 | 2023-09-30 | ||

| Enamine | EN300-1290837-500mg |

{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |

1565094-13-4 | 500mg |

$946.0 | 2023-09-30 |

{5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1565094-13-4 ({5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 857369-11-0(2-Oxoethanethioamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量